2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperidine ring via an ethanone bridge
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-13-11-18(22-14(2)21-13)26-15-7-9-24(10-8-15)19(25)12-27-20-23-16-5-3-4-6-17(16)28-20/h3-6,11,15H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCFRFMQDDMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thioether Formation: The benzo[d]thiazole can be reacted with a halogenated ethanone derivative to form the thioether linkage.
Piperidine Functionalization: The piperidine ring can be introduced through nucleophilic substitution reactions, where the ethanone derivative reacts with a piperidine derivative containing the 2,6-dimethylpyrimidin-4-yloxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the ethanone bridge.
Substitution: The piperidine ring and the benzo[d]thiazole moiety may participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have highlighted the following applications:
- Antitubercular Activity : Benzothiazole derivatives have shown promising results against Mycobacterium tuberculosis. Research indicates that compounds similar to the target compound exhibit significant inhibitory effects on bacterial growth, suggesting potential for development as anti-TB agents .
- Neuroprotective Effects : Some benzothiazole derivatives have demonstrated neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The target compound may exhibit similar AChE inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease .
Synthesis and Structural Studies
The synthesis of the target compound involves several chemical reactions, including acylation and thiolation processes. The crystal structure analysis of related benzothiazole compounds has provided insights into their geometric configurations and bonding characteristics. For instance:
- Crystal Structure Analysis : The crystal structure of related compounds has been studied to understand the molecular interactions and stability of the benzothiazole framework. These studies reveal that the bond lengths and angles are consistent with expected values for similar heterocyclic compounds .
The biological activity of the compound can be evaluated through various assays:
- In Vitro Assays : Compounds with similar structures have been subjected to in vitro testing for their effectiveness against different pathogens. For example, recent findings show that certain benzothiazole derivatives possess low MIC (Minimum Inhibitory Concentration) values against M. tuberculosis, indicating strong antibacterial potency .
- Toxicity Studies : Safety profiles are crucial for any new drug candidate. Acute toxicity studies on related compounds have indicated relatively safe profiles at certain dosages, which is an essential consideration for future clinical applications .
Case Studies and Research Findings
Several case studies illustrate the potential applications of benzothiazole derivatives:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The benzo[d]thiazole moiety could play a key role in binding to these targets, while the piperidine ring might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)ethanone: Lacks the piperidine and pyrimidine groups.
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzo[d]thiazole moiety.
Uniqueness
The combination of the benzo[d]thiazole moiety with the piperidine and pyrimidine groups makes this compound unique
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone represents a novel class of heteroaryl compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.5 g/mol. The structural components include a benzo[d]thiazole moiety linked to a piperidine ring through a thioether bond, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a related compound showed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.94 mg/mL against E. coli and good antifungal activity with MIC values of 0.06 to 0.47 mg/mL against various fungi .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 2j | 0.23–0.94 | Bacterial |
| 2d | 0.06–0.47 | Fungal |
The mechanism of action appears to involve the inhibition of key enzymes such as MurB in bacteria and lanosterol demethylase in fungi, indicating a dual action against both microbial types .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored extensively. In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines, including leukemia and solid tumors . For example, certain benzothiazole derivatives have shown cytotoxic effects with CC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes supporting HIV growth .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | CC50 (µM) | Cancer Type |
|---|---|---|
| Benzothiazole Derivative | 4–9 | Leukemia |
| Compound 1e | Not specified | Solid Tumors |
The biological activity of the compound is believed to be influenced by its structural features, particularly the presence of electron-donating groups and the configuration of the heteroaryl rings. Structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly enhance or diminish potency against specific targets .
Case Studies
A study highlighted the synthesis and evaluation of various benzothiazole derivatives for their anticancer properties, demonstrating that specific substitutions on the benzothiazole ring could lead to improved efficacy against resistant cancer cell lines . Another research effort focused on the synthesis of thiazole-integrated compounds that displayed notable anticonvulsant and antitumor activities, suggesting broader pharmacological applications for related structures .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare derivatives containing the benzo[d]thiazole moiety?
The benzo[d]thiazole core is typically synthesized via cyclocondensation reactions. For example, 2-benzothiazolyl guanidine reacts with trifluoroalkenones or ethoxymethylene derivatives under basic conditions to form substituted benzothiazoles . Thiourea derivatives can be synthesized by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF, followed by crystallization from ethanol . Key steps include reflux duration (4–6 hours), TLC monitoring, and solvent selection (e.g., ethanol for recrystallization).
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the synthesis of pyrimidine-linked benzothiazole derivatives?
Low yields often arise from steric hindrance at the piperidinyloxy-pyrimidine junction. Methodological optimizations include:
- Solvent polarity adjustment : High-polarity solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalytic additives : Use of triethylamine or DMAP to accelerate nucleophilic substitution at the pyrimidine’s 4-oxy position .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of sensitive intermediates like ethanone-thioethers .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) resolves regioisomers, as seen in oxadiazinane-thione syntheses .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR : H and C NMR identify proton environments (e.g., piperidinyl CH groups at δ 2.5–3.5 ppm) and confirm substitution patterns on aromatic rings .
- HRMS : Validates molecular weight (e.g., [M+H] peaks) and detects fragmentation pathways of the thioether linkage .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and thioether (C-S, ~650 cm^{-1) groups .
Advanced: How can X-ray crystallography elucidate conformational dynamics in this compound?
Crystallographic analysis reveals dihedral angles between the benzothiazole and pyrimidine rings, which influence binding to biological targets. For example, in a related benzothiazole-pyrazole derivative, dihedral angles of 6.5° (benzothiazole/pyrazole) and 34.0° (pyrazole/phenyl) were observed, indicating restricted rotation due to π-π stacking and C–H···π interactions . Such data guides SAR studies by correlating conformation with activity.
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., HIV-1 protease) using fluorogenic substrates .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi .
Advanced: How can researchers address discrepancies in biological activity data across different studies?
Contradictions may stem from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts .
- Metabolic interference : Include liver microsome stability tests to identify rapid degradation .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, as in randomized block designs .
Basic: What computational methods predict this compound’s physicochemical properties?
- Lipophilicity (logP) : Calculated via software like MarvinSuite or ACD/Labs to estimate membrane permeability.
- pKa prediction : Tools like ChemAxon determine ionization states of the piperidinyl nitrogen and pyrimidine oxygen .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., HIV-1 protease active site) .
Advanced: What strategies validate the environmental stability of this compound in ecotoxicological studies?
- Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C and quantify parent compound loss using HPLC .
- Biotic transformation : Soil microcosm studies with LC-MS/MS to track metabolites and assess bioaccumulation potential .
Basic: How are regiochemical outcomes controlled during the formation of thioether linkages?
Regioselectivity is achieved by:
- Pre-activation : Converting the thiol group to a disulfide (e.g., using iodine) before coupling with ethanone .
- Base selection : Mild bases (NaHCO) favor S-alkylation over O-alkylation in thiol-nucleophile reactions .
Advanced: What mechanistic insights explain the antitumor activity of benzothiazole derivatives?
- Topoisomerase inhibition : Intercalation into DNA-topoisomerase complexes, measured via DNA relaxation assays .
- Reactive oxygen species (ROS) induction : Flow cytometry with DCFH-DA probe quantifies ROS levels in treated cells .
- Apoptosis markers : Western blotting for caspase-3/7 activation and PARP cleavage confirms programmed cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
